Methyluridine-5-oxyacetic acid
Description
Significance of Post-Transcriptional RNA Modifications in Biological Systems
Post-transcriptional modifications are chemical alterations made to RNA molecules after their initial synthesis from a DNA template. These modifications are not mere decorations but are fundamental to the function of RNA. With over 170 different types of modifications identified, this complex landscape, often referred to as the "epitranscriptome," adds a significant layer of regulation to gene expression. researchgate.netresearchgate.net These chemical changes can influence the structure, stability, localization, and interactions of RNA molecules. preprints.org In transfer RNA (tRNA), modifications are particularly abundant and crucial for ensuring the correct three-dimensional folding of the molecule and the accuracy of protein synthesis. biorxiv.org In messenger RNA (mRNA), they can affect processes like splicing and translation efficiency, thereby fine-tuning the production of proteins from genetic blueprints. preprints.org The dynamic nature of these modifications allows cells to respond to various stimuli, including environmental stress, by altering the function of their RNA molecules. researchgate.netpreprints.org
Overview of Uridine (B1682114) Derivatives as Key Modifiers of RNA
Uridine is one of the most frequently modified nucleosides within RNA, and its derivatives play pivotal roles, especially in tRNA. A critical location for these modifications is position 34, the "wobble" position of the anticodon, which is the three-nucleotide sequence on tRNA that pairs with a corresponding codon on mRNA. nih.govnih.gov Modifications at this position are crucial for the accurate and efficient decoding of the genetic code. harvard.edu They can either restrict or expand the decoding capacity of a tRNA molecule, allowing it to recognize one or multiple synonymous codons for a specific amino acid. harvard.edu For instance, derivatives such as 5-carbamoylmethyluridine (B1230082) (ncm⁵U), 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), and pseudouridine (B1679824) (Ψ) are known to modulate the codon-anticodon interaction, ensuring the fidelity of translation. d-nb.infontu.edu.sg The precise chemical nature of the uridine modification at the wobble position is a key determinant of a tRNA's function in protein synthesis. nih.gov
Historical Development and Initial Characterization of Uridine-5-oxyacetic Acid (cmo⁵U) and its Methyl Ester Variants
Uridine-5-oxyacetic acid (cmo⁵U) was first identified as a minor, modified nucleoside in the tRNA of the bacterium Escherichia coli. nih.gov Specifically, it was found at the wobble position of tRNA specific for the amino acid valine. nih.gov Its chemical structure was successfully determined in 1970. nih.gov Subsequent research revealed its presence in several other tRNAs in Gram-negative bacteria, including those for alanine (B10760859), serine, and proline. researchgate.netnih.gov
The biosynthesis of cmo⁵U was found to be a multi-step enzymatic process. Studies identified two essential genes, cmoA and cmoB, whose protein products are required for its synthesis from the precursor 5-hydroxyuridine (B57132) (ho⁵U). researchgate.net It was also discovered that the biosynthesis of cmo⁵U is linked to the metabolic pathway for aromatic amino acids, specifically requiring a derivative of chorismic acid. oup.com
The methyl ester variant, 5-methoxycarbonylmethoxyuridine (mcmo⁵U), also known as methyluridine-5-oxyacetic acid, was later identified. nih.gov This derivative is formed by the methylation of the carboxyl group of cmo⁵U. nih.govnih.gov The enzyme responsible for this methylation was identified as CmoM (previously known as SmtA), an S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase. nih.govnih.gov The distribution of these two forms varies between different tRNA species; for example, in E. coli, mcmo⁵U is the major form in tRNAs for alanine and serine, while cmo⁵U is predominant in tRNAs for valine and leucine (B10760876). nih.govnih.gov
| Precursor/Intermediate | Enzyme(s) | Product |
| Uridine (in tRNA) | Unknown hydroxylase | 5-hydroxyuridine (ho⁵U) |
| 5-hydroxyuridine (ho⁵U) | CmoB | 5-methoxyuridine (B57755) (mo⁵U) |
| 5-methoxyuridine (mo⁵U) | CmoA | Uridine-5-oxyacetic acid (cmo⁵U) |
| Uridine-5-oxyacetic acid (cmo⁵U) | CmoM | This compound (mcmo⁵U) |
Table 1: Simplified Biosynthetic Pathway of cmo⁵U and mcmo⁵U. This table outlines the key steps and enzymes involved in the synthesis of Uridine-5-oxyacetic acid and its methyl ester variant.
Scope of Academic Inquiry for this compound in Contemporary Research
Contemporary research on this compound (mcmo⁵U) and its precursor cmo⁵U continues to uncover their detailed molecular functions and broader biological relevance. A significant area of investigation is their structural role within the ribosome during translation. High-resolution crystal structures have shown that the cmo⁵U modification pre-structures the anticodon loop of the tRNA, facilitating unusual base pairing with all four codons in a degenerate codon box. nih.govd-nb.info The ether oxygen of the modification forms an intramolecular hydrogen bond, which helps to properly position the nucleoside for codon recognition. researchgate.netnih.gov
The functional importance of the methyl ester group in mcmo⁵U is another active research topic. Studies have shown that this methylation is not static but can be dynamically regulated depending on the growth phase of the bacteria, suggesting a role in translational control in response to changing cellular states. nih.gov The terminal methylation to form mcmo⁵U has been shown to contribute to the decoding ability of certain tRNAs and helps to prevent frameshifting errors during protein synthesis. nih.govmdpi.com
Beyond its fundamental role in decoding, research is exploring the involvement of this modification in cellular stress responses. For instance, under hypoxic (low oxygen) conditions in Mycobacterium bovis, the levels of cmo⁵U-modified tRNA increase, which in turn enhances the translation of specific mRNAs, including that of a key regulator of the hypoxia response. oup.com This indicates that the modification system can act as a sensor that couples the cell's metabolic state to the regulation of gene expression. oup.com
The development of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), has been crucial for the precise detection and quantification of cmo⁵U and mcmo⁵U in complex RNA samples. biorxiv.orgnih.gov These methods are enabling more detailed studies of the distribution and dynamics of these modifications. Furthermore, the unique ability of these modified tRNAs to read multiple codons has sparked interest in the field of synthetic biology, where they could potentially be harnessed for the expansion of the genetic code to include non-canonical amino acids. researchgate.net
| Research Area | Key Findings |
| Structural Biology | The cmo⁵U modification stabilizes the tRNA anticodon loop structure within the ribosome, enabling expanded codon recognition through unique base pairing. nih.govd-nb.info |
| Translational Regulation | The methylation to mcmo⁵U is dynamic and growth-phase dependent, influencing decoding efficiency and preventing frameshift errors. nih.govmdpi.com |
| Stress Response | Increased cmo⁵U modification under hypoxia suggests a role in regulating the translation of stress-related proteins. oup.com |
| Analytical Chemistry | Advanced mass spectrometry techniques allow for sensitive and accurate quantification of cmo⁵U and mcmo⁵U in biological samples. biorxiv.orgnih.gov |
| Synthetic Biology | The expanded decoding capacity of tRNAs with these modifications presents opportunities for genetic code engineering. researchgate.net |
Table 2: Current Research Focus on Uridine-5-oxyacetic Acid and its Methyl Ester. This table summarizes key areas of contemporary academic inquiry and associated findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRYXYRWFAPPBJ-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216722 | |
| Record name | Methyluridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66536-81-0 | |
| Record name | Methyl [(1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidinyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66536-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyluridine-5-oxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066536810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyluridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Biosynthetic Pathways and Enzymatic Machinery for Methyluridine 5 Oxyacetic Acid
Identification of Precursor Molecules and Metabolic Intermediates in cmo5U Synthesis
The journey to synthesize cmo5U begins with the precursor molecule uridine (B1682114) (U), specifically at position 34 of the tRNA anticodon loop. oup.comd-nb.infonih.gov A key initial step is the hydroxylation of this uridine to form 5-hydroxyuridine (B57132) (ho5U), which serves as a crucial intermediate. u-tokyo.ac.jpd-nb.infoasm.org
The biosynthesis of cmo5U is also intricately linked to the shikimate pathway, as chorismic acid is a required precursor. asm.orgnih.gov Mutants unable to synthesize chorismic acid cannot produce cmo5U. asm.orgnih.gov Another critical molecule in this pathway is S-adenosyl-L-methionine (SAM), which plays a role beyond its typical function as a methyl donor. nih.govgenesilico.plrsc.org In an unprecedented reaction, SAM is converted to a novel metabolite, carboxy-S-adenosyl-L-methionine (Cx-SAM), also referred to as S-adenosyl-S-carboxymethyl-L-homocysteine (SCM-SAH). d-nb.infonih.govgenesilico.plnih.gov This unique molecule, Cx-SAM, then serves as the donor of the carboxymethyl group in the subsequent step of the pathway. oup.comd-nb.infonih.govgenesilico.pl
The key molecules involved in the synthesis of cmo5U are summarized in the table below:
| Precursor/Intermediate | Role in cmo5U Synthesis |
| Uridine (U34) | The initial substrate in the tRNA that is modified. |
| 5-hydroxyuridine (ho5U) | The hydroxylated intermediate formed from Uridine. u-tokyo.ac.jpd-nb.infoasm.org |
| Chorismic Acid | A precursor metabolite required for the overall pathway. asm.orgnih.gov |
| Prephenate | A derivative of chorismic acid that acts as the carboxyl donor for Cx-SAM synthesis. nih.govgenesilico.ploup.com |
| S-adenosyl-L-methionine (SAM) | The initial substrate for the synthesis of the carboxymethyl donor. nih.govgenesilico.plrsc.org |
| Carboxy-SAM (Cx-SAM) | The novel carboxymethyl donor that transfers its carboxymethyl group to ho5U. oup.comd-nb.infonih.govgenesilico.pl |
Functional Characterization of Enzymes Involved in cmo5U Biogenesis
The conversion of uridine to cmo5U is orchestrated by a series of specialized enzymes, each with a distinct role in the biosynthetic pathway. These enzymes catalyze the hydroxylation and subsequent carboxymethylation of the uridine base.
The initial and critical hydroxylation of uridine at the C5 position to form 5-hydroxyuridine (ho5U) is carried out by two distinct enzymes, TrhO and TrhP, which provide redundant pathways for this modification. u-tokyo.ac.jpd-nb.info
TrhO: This enzyme catalyzes an oxygen-dependent hydroxylation of uridine. u-tokyo.ac.jpd-nb.infouniprot.org It is a rhodanese family protein. d-nb.infouniprot.org Genetic studies have shown that while a deletion of trhO alone only slightly reduces ho5U levels, its role becomes critical in the absence of TrhP. uniprot.org
TrhP: In contrast to TrhO, TrhP facilitates a prephenate-dependent hydroxylation of uridine. u-tokyo.ac.jpd-nb.info This enzyme belongs to the peptidase U32 family. d-nb.info
The existence of these two enzymes with different dependencies (oxygen and prephenate) suggests a robust system for ensuring the production of the essential ho5U intermediate under various cellular conditions. u-tokyo.ac.jpd-nb.info The complete absence of cmo5U modification is observed in cells lacking both trhP and trhO, leading to temperature-sensitive growth and reduced efficiency in decoding certain codons. uniprot.org
Following the initial hydroxylation, the intermediate ho5U undergoes carboxymethylation in a two-step process involving two key enzymes, CmoA and CmoB, which are members of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. nih.govgenesilico.plsci-hub.se
CmoA: This enzyme is responsible for the synthesis of the novel carboxymethyl donor, carboxy-SAM (Cx-SAM). d-nb.infonih.govgenesilico.pl In a unique biochemical reaction, CmoA utilizes prephenate as the carboxyl donor and SAM as the acceptor, leading to the formation of Cx-SAM. nih.govsci-hub.se Structural studies of CmoA have revealed the presence of this novel cofactor in its active site, confirming its role in producing this key metabolite. genesilico.plnih.gov
CmoB: Once Cx-SAM is synthesized, CmoB acts as a carboxymethyltransferase. nih.govgenesilico.plsci-hub.se It specifically recognizes Cx-SAM and transfers the carboxymethyl group to the 5-hydroxy group of ho5U on the tRNA, resulting in the formation of uridine-5-oxyacetic acid (cmo5U). oup.comd-nb.infonih.gov Gene disruption studies have demonstrated that in the absence of cmoB, only the ho5U intermediate is detected, confirming its essential role in the final carboxymethylation step. nih.govsci-hub.se
The functions of these enzymes are detailed in the following table:
| Enzyme | Function | Substrate(s) | Product |
| TrhO | Oxygen-dependent hydroxylation of Uridine at C5. u-tokyo.ac.jpd-nb.infouniprot.org | Uridine-34 in tRNA, O2 | 5-hydroxyuridine (ho5U) |
| TrhP | Prephenate-dependent hydroxylation of Uridine at C5. u-tokyo.ac.jpd-nb.info | Uridine-34 in tRNA, Prephenate | 5-hydroxyuridine (ho5U) |
| CmoA | Synthesis of the carboxymethyl donor, carboxy-SAM (Cx-SAM). d-nb.infonih.govgenesilico.pl | S-adenosyl-L-methionine (SAM), Prephenate | Carboxy-SAM (Cx-SAM) |
| CmoB | Carboxymethylation of ho5U to form cmo5U. oup.comd-nb.infonih.govgenesilico.pl | 5-hydroxyuridine (ho5U) in tRNA, Carboxy-SAM (Cx-SAM) | Uridine-5-oxyacetic acid (cmo5U) |
Oxygenase-Dependent Hydroxylation of Uridine at C5 (TrhO, TrhP)
Enzymatic Methylation of Uridine-5-oxyacetic Acid (cmo5U) to 5-Methoxycarbonylmethoxyuridine (mcmo5U)
In several tRNA species, the biosynthetic pathway extends beyond the formation of cmo5U. A subsequent methylation step converts cmo5U to 5-methoxycarbonylmethoxyuridine (mcmo5U), a modification that further refines the decoding properties of the tRNA. oup.comoup.com This terminal methylation is catalyzed by the enzyme CmoM. oup.comoup.comuniprot.org
The final step in the formation of mcmo5U is the methylation of the carboxyl group of cmo5U. This reaction is catalyzed by CmoM, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govoup.comuniprot.org CmoM specifically transfers a methyl group from SAM to cmo5U at position 34 of certain tRNAs, including those for alanine (B10760859), serine, proline, and threonine in E. coli. oup.comnih.govoup.com The presence of this methyl ester in mcmo5U is thought to enhance reading frame accuracy during translation. oup.com
CmoM belongs to the Class I SAM-dependent methyltransferase family. nih.gov Structural studies of E. coli CmoM in complex with tRNA have provided significant insights into its catalytic mechanism. nih.gov The crystal structure reveals that upon binding to tRNA, both the enzyme and the tRNA undergo conformational changes. nih.gov Notably, the cmo5U base is flipped out from its stacked position within the anticodon loop, allowing it to fit into the active site of CmoM for catalysis. nih.gov The structure also highlights the specific molecular interactions between CmoM and the tRNA substrate, explaining the enzyme's specificity for certain tRNAs. nih.gov These structural and mechanistic details provide a framework for understanding how the terminal methylation of cmo5U is achieved, completing the biosynthesis of mcmo5U.
Role of S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferase CmoM
Subsequent Ribose Methylation to Form 2'-O-Methyluridine 5-oxyacetic Acid Methyl Ester (mcmo5Um) by TrmL
In a further layer of complexity, the mcmo5U nucleoside can be subjected to an additional modification on its ribose sugar. The enzyme TrmL, a tRNA methyltransferase, is responsible for the 2'-O-methylation of the ribose at position 34. oup.comnih.gov This enzymatic reaction converts mcmo5U into 2'-O-methyluridine 5-oxyacetic acid methyl ester, abbreviated as mcmo5Um. oup.comnih.gov
The TrmL enzyme, also known as YibK, is a member of the SPOUT superfamily of methyltransferases. mdpi.com It exhibits a characteristic deep trefoil knot structure which is crucial for its catalytic activity. mdpi.com In E. coli, TrmL is known to catalyze the 2'-O-methylation of both cytidine (B196190) (C34) and 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U34) in specific tRNA molecules. mdpi.com The discovery of its role in the formation of mcmo5Um in tRNASer1 expanded the known substrate repertoire of this enzyme. oup.comnih.gov The absence of mcmo5Um in a trmL knockout strain of E. coli confirmed that TrmL is indeed the enzyme responsible for this specific ribose methylation. nih.gov
Table 1: Key Enzymes in the Biosynthesis of mcmo5U and mcmo5Um
| Enzyme | Function | Substrate(s) | Product(s) | Organism Example |
| CmoA | Synthesizes carboxy-SAM (cxSAM) | Prephenate, SAM | cxSAM | E. coli oup.comgenesilico.pl |
| CmoB | Carboxymethyltransferase | ho5U on tRNA, cxSAM | cmo5U on tRNA | E. coli oup.comoup.com |
| CmoM (SmtA) | Methyltransferase | cmo5U on tRNA, AdoMet | mcmo5U on tRNA | E. coli oup.comnih.gov |
| TrmL (YibK) | 2'-O-Ribose Methyltransferase | mcmo5U on tRNA, AdoMet | mcmo5Um on tRNA | E. coli oup.comnih.gov |
Regulatory Mechanisms Governing Biosynthesis of Uridine-5-oxyacetic Acid Modifications
The biosynthesis of uridine-5-oxyacetic acid modifications is a tightly regulated process, ensuring that these modifications are present at appropriate levels to meet the cell's translational demands. The regulation can occur at multiple levels, including the availability of substrates and the expression and activity of the modifying enzymes.
One key regulatory aspect is the link between the biosynthesis of cmo5U and the metabolic state of the cell, particularly the availability of aromatic amino acids. The synthesis of the precursor chorismate is a branch point for the production of aromatic amino acids and the cmo5U modification pathway. oup.com This connection suggests that the cell can coordinate tRNA modification with amino acid availability, thereby modulating protein synthesis in response to nutrient levels. nih.gov
Furthermore, the activity of the modifying enzymes themselves can be regulated. For instance, the terminal methylation of mcmo5U by CmoM in E. coli has been shown to be dependent on the growth phase of the cells. The frequency of this modification in tRNAPro3 is low during the early logarithmic growth phase and increases to nearly 100% in the late logarithmic and stationary phases. nih.gov This suggests that the regulation of CmoM activity or expression is linked to the cellular growth state.
The intricate network of tRNA modifications and the enzymes that catalyze them are crucial for maintaining cellular homeostasis. These modifications act as sensors of the cellular metabolic state, allowing for the fine-tuning of gene expression and protein synthesis in response to environmental cues. nih.gov The loss of these modifications can lead to significant phenotypic changes, highlighting their importance in cellular function. nih.govtandfonline.com
Molecular and Cellular Functions of Methyluridine 5 Oxyacetic Acid in Rna Biology
Impact on Transfer RNA (tRNA) Structure and Conformational Dynamics
The modification of uridine (B1682114) to 5-carboxymethoxyuridine (cmo5U) at position 34 of the tRNA anticodon loop has a profound effect on the molecule's three-dimensional structure and flexibility. nih.gov This modification is crucial for pre-structuring the anticodon loop into a conformation that is optimal for codon binding. nih.gov An intramolecular hydrogen bond involving the cmo5U modification helps to stabilize the anticodon loop, reducing its flexibility and preparing it for interaction with the messenger RNA (mRNA) codon in the ribosome. nih.govtandfonline.com
While nuclear magnetic resonance (NMR) studies on the isolated cmo5U nucleoside suggested a preference for the C2'-endo ribose pucker conformation, crystal structures of the anticodon stem-loop (ASL) bound to the ribosome show a C3'-endo conformation for the modified uridine. nih.govoup.com This indicates that the ribosomal environment influences the final conformation. The oxyacetic acid moiety itself has a minor effect on the keto-enol equilibrium of the uracil (B121893) base, with the keto form being predominant. acs.orgntu.edu.sg However, the modification facilitates a non-wobble geometry that allows for better stacking interactions with the adjacent base in the anticodon loop, A35. nih.gov This pre-ordering of the anticodon loop is thought to reduce the entropic cost of binding, particularly for less favorable pyrimidine-pyrimidine pairings. tandfonline.com
Modulation of Codon Recognition and Translational Efficiency
The presence of methyluridine-5-oxyacetic acid derivatives at the wobble position (position 34) of the tRNA anticodon is a key strategy employed by bacteria to expand their decoding capabilities. nih.govnih.govgenesilico.pl This single modification allows a tRNA to recognize multiple codons, thereby increasing the efficiency of translation.
According to Crick's original wobble hypothesis, a uridine at the wobble position can pair with adenine (B156593) (A) and guanine (B1146940) (G) in the third position of the mRNA codon. nih.govnih.gov However, the uridine at this position is almost always chemically modified. The presence of cmo5U extends this decoding capacity, allowing the tRNA to recognize not only A- and G-ending codons but also U-ending codons, and in some cases, even C-ending codons. nih.govnih.gov This expanded decoding is crucial in "family codon boxes," where all four codons specify the same amino acid. nih.gov
Crystal structures of the 30S ribosomal subunit complexed with a tRNA anticodon stem-loop containing cmo5U have revealed the structural basis for this expanded decoding. nih.gov The cmo5U base can form hydrogen bonds with all four possible bases (A, G, U, and C) at the wobble position of the codon. nih.gov This ability to pair with all four codons in a degenerate codon box allows a single tRNA species to be sufficient for translation, a scenario that has been demonstrated in vivo with mutant strains of Salmonella enterica and E. coli. nih.govnih.gov
While cmo5U enables broad decoding, its efficiency with different codons can vary. In prokaryotes like Salmonella enterica, tRNAs for proline, alanine (B10760859), and valine containing cmo5U can read all four codons in their respective family boxes, including those ending in C. nih.govnih.govdntb.gov.ua Conversely, the corresponding threonine tRNA with cmo5U does not efficiently read the C-ending codon. nih.govnih.gov
Unexpectedly, studies have shown that cmo5U is critically important for the efficient decoding of G-ending codons for proline, alanine, and valine. nih.govnih.gov This finding suggests that while a standard G-U wobble pair can form, the reverse pairing, with U34 in the tRNA and G in the mRNA, requires the modification for optimal efficiency. nih.govnih.gov The presence of cmo5U stimulates the in vivo selection rates for codons such as CCU and CCC (Proline), GCU (Alanine), and GUC (Valine). nih.gov
The Wobble Hypothesis and Expanded Decoding Capabilities by cmo5U
Interaction with Ribosomal Components and Translational Machinery
The function of cmo5U is intimately linked to its interactions within the ribosome's decoding center. During codon recognition, the geometry of the first two codon-anticodon base pairs is monitored by ribosomal bases A1492, A1493, and G530 (in E. coli). nih.gov The cmo5U modification influences the local conformation of the ribosome. For instance, when cmo5U pairs with a U in the codon, the ribosomal base G530 adopts a different conformation (C2'-endo) compared to when it pairs with C. nih.gov
The carboxylate group of cmo5U can form a hydrogen bond with the N6 amino group of the adjacent anticodon base, A35. oup.com This intramolecular interaction helps to pre-structure the anticodon loop for optimal presentation to the mRNA codon. oup.com Furthermore, tRNAs interact with the ribosome not just at the anticodon loop but also through their "elbow" and T-arm regions during translocation, and modifications that affect tRNA structure can modulate the efficiency of this process. mdpi.com
Genetic and Phenotypic Analysis of this compound Deficiencies in Model Organisms
The importance of this compound is highlighted by the consequences of its absence in model organisms. In Salmonella enterica, mutations in the cmoA and cmoB genes, which are required for cmo5U synthesis, lead to tRNA deficiencies. nih.govdiva-portal.org A cmoB mutation results in the accumulation of the precursor 5-hydroxyuridine (B57132) (ho5U) in place of cmo5U. nih.gov
Strains of S. enterica with cmo5U deficiencies exhibit distinct phenotypes. For example, a strain relying solely on a proline tRNA with ho5U instead of cmo5U shows a 16-27% reduction in growth rate. diva-portal.org This growth defect is primarily due to inefficient reading of the proline codons CCU and CCC. diva-portal.org Similarly, the absence of cmo5U in valine and alanine tRNAs leads to inefficient decoding of G-ending codons. nih.gov In some cases, the complete absence of cmo5U can be detrimental, as seen in the inability of a single threonine tRNA to support growth by decoding all four threonine codons. nih.gov However, in other contexts, such as with proline and alanine, a single cmo5U-containing tRNA can support the viability of a cell, demonstrating its powerful decoding capabilities. nih.govnih.gov
| Gene | Organism | Effect of Mutation | Resulting tRNA Modification | Phenotypic Consequence |
| cmoA | S. enterica | Accumulation of mo5U and ho5U nih.gov | 5-methoxyuridine (B57755) (mo5U), 5-hydroxyuridine (ho5U) nih.gov | Reduced translational efficiency of certain codons diva-portal.org |
| cmoB | S. enterica | Accumulation of ho5U nih.gov | 5-hydroxyuridine (ho5U) nih.gov | Reduced growth rate, inefficient reading of U- and C-ending proline codons diva-portal.orgdiva-portal.org |
| aroB / aroC | P. aeruginosa | Reduced cmo5U levels biorxiv.org | Increased ho5U and mo5U biorxiv.org | Altered translational regulation biorxiv.org |
| iscS | E. coli | Reduced cmo5U levels asm.org | Reduced 5-carboxymethoxyuridine (cmo5U) asm.org | Affects sulfur-containing tRNA modifications asm.org |
Comparative Functional Analysis of Different this compound Variants (e.g., cmo5U vs. mcmo5U)
In many Gram-negative bacteria, cmo5U can be further methylated to form its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U). nih.govgenesilico.pl The enzyme responsible for this methylation is CmoM, an AdoMet-dependent methyltransferase. nih.govebi.ac.uk
The distribution of cmo5U and mcmo5U is not uniform across all tRNA species. In E. coli, mcmo5U is the major modification in tRNAs for alanine, serine, proline, and threonine, while cmo5U is primarily found in tRNAs for leucine (B10760876) and valine. nih.gov The terminal methylation to mcmo5U is not always essential for viability, as cmoM-deficient mutants show no significant growth defects. oup.comoup.com However, this methylation does contribute to translational accuracy by preventing frameshifting, particularly during the decoding of the GCG alanine codon. oup.comoup.com
Interestingly, the frequency of mcmo5U modification can be growth-phase dependent. In E. coli tRNA for proline, the level of mcmo5U is low in the early logarithmic growth phase and increases to nearly 100% in the late log and stationary phases. nih.govgenesilico.pl This suggests a regulatory role for this modification in response to different cellular growth conditions. In contrast, tRNAs for alanine, serine, and threonine are almost fully modified with mcmo5U throughout all growth phases. nih.gov A novel, minor variant, 5-methoxycarbonylmethoxy-2'-O-methyluridine (mcmo5Um), has also been discovered in E. coli tRNA for serine. nih.gov
| Variant | tRNA Species (E. coli) | Key Functional Role |
| cmo5U | tRNALeu3, tRNAVal1 nih.gov | Expands decoding to A-, G-, and U-ending codons; crucial for efficient reading of G-ending codons. nih.govnih.gov |
| mcmo5U | tRNAAla1, tRNASer1, tRNAPro3, tRNAThr4 nih.gov | Contributes to preventing frameshifting during translation. oup.comoup.com Modification levels can be growth-phase dependent in some tRNAs. nih.gov |
Structural Biology of Methyluridine 5 Oxyacetic Acid Modifying Enzymes and Rna Substrates
High-Resolution Structural Determination of Enzyme-tRNA Complexes (e.g., CmoM-tRNASer1 Complex)
The precise molecular interactions governing the modification of cmo⁵U have been significantly elucidated through high-resolution structural studies. A landmark achievement in this area is the determination of the X-ray crystal structure of Escherichia coli CmoM in a complex with its substrate, tRNASer1, which naturally contains cmo⁵U at the wobble position. nih.govoup.com
The structure of the CmoM-tRNASer1 complex, solved at a resolution of 2.22 Å, reveals the intricate details of the enzyme-substrate interface. nih.govoup.com This high-resolution view provides an atomic-level map of how the enzyme recognizes and binds its specific tRNA target, setting the stage for catalysis. The crystallographic data provides a robust foundation for understanding the enzyme's function.
| Parameter | Value |
|---|---|
| PDB ID | 8J51 |
| Resolution (Å) | 2.22 |
| Space group | P212121 |
| Unit cell dimensions (Å) | a=73.5, b=100.9, c=151.7 |
| Rwork / Rfree | 0.198 / 0.237 |
| No. of unique reflections | 56,087 |
| Completeness (%) | 99.9 |
Data sourced from PDB entry 8J51. oup.com
Identification of Molecular Determinants for Substrate Specificity and Recognition Motif
Enzyme specificity is paramount to ensure that modifications occur only on the correct tRNA substrates. The structural analysis of the CmoM-tRNASer1 complex provides a clear molecular basis for this selectivity. nih.govoup.com CmoM demonstrates a high degree of specificity, primarily recognizing the anticodon arm of the tRNA molecule. nih.gov
The key determinants for this specific recognition are located within the anticodon loop of the tRNA:
5-carboxymethoxyuridine (cmo⁵U) at position 34: The enzyme's active site is precisely shaped to accommodate the cmo⁵U nucleobase, which is the direct substrate for methylation.
Guanosine (B1672433) at position 35: The presence of a guanosine at the adjacent position 35 is another critical element for recognition. nih.gov
This dual-recognition mechanism ensures that CmoM acts exclusively on tRNAs that possess these specific features, thereby preventing the incorrect modification of other tRNAs. nih.gov The enzyme's structure shows that it makes extensive contacts with the anticodon stem-loop, while interactions with other parts of the tRNA body, such as the D-loop or T-loop, are minimal. nih.govnih.gov This focused recognition of the anticodon region is a common strategy among tRNA-modifying enzymes. researchgate.net
| Determinant | Location | Role in Recognition |
|---|---|---|
| 5-carboxymethoxyuridine (cmo⁵U) | Anticodon wobble position (34) | Primary substrate for methylation; essential for binding in the active site. |
| Guanosine (G) | Anticodon position 35 | Acts as a key identity element, ensuring discriminatory binding of cognate tRNA. |
| Anticodon Stem-Loop | tRNA | The primary region of the tRNA that the enzyme senses and binds to. nih.gov |
Analysis of Induced Conformational Changes in Enzymes and RNA upon Binding and Catalysis
The interaction between a tRNA-modifying enzyme and its substrate is a dynamic process that often involves significant conformational changes in both molecules, a principle known as "induced fit". nih.govmicrobenotes.com The high-resolution structure of the CmoM-tRNASer1 complex captures a snapshot of these changes. nih.govoup.com
Upon binding, both the CmoM enzyme and the tRNASer1 molecule undergo local structural rearrangements to achieve a catalytically competent state. nih.govoup.com The most dramatic and crucial conformational change occurs in the tRNA's anticodon loop. The target cmo⁵U base at position 34 is "flipped out" of its normal position within the helical stack of the anticodon loop. nih.govoup.com This base-flipping mechanism is a common feature in nucleic acid-modifying enzymes, as it exposes the target base and allows it to enter the enzyme's active site, where catalysis occurs.
The enzyme itself also exhibits conformational flexibility. Loops within the active site region adjust their positions to securely bind the flipped-out nucleobase and the SAM cofactor analogue, sinefungin. oup.com This mutual adaptation creates a highly specific environment that positions the carboxyl group of cmo⁵U adjacent to the methyl group donor, facilitating the methyl transfer reaction. nih.govoup.com Such induced conformational changes are critical for achieving both specificity and catalytic efficiency in enzyme-tRNA systems. core.ac.uknih.gov
Computational Approaches to Model Enzyme-Methyluridine-5-oxyacetic Acid Interactions
While high-resolution crystallography provides static pictures of enzyme-substrate complexes, computational methods offer a powerful means to explore their dynamic behavior and the energetics of their interactions. uni-goettingen.deuiowa.edu Techniques such as molecular dynamics (MD) simulations and molecular docking are increasingly applied to study tRNA-modifying enzymes. tandfonline.com
For the CmoM system, computational approaches can be used to:
Model the reaction mechanism: Simulate the entire catalytic cycle, including substrate binding, the transition state of the methyl transfer, and product release. This can help elucidate the roles of specific active site residues in catalysis.
Analyze dynamic conformational changes: MD simulations can track the movements of the enzyme and RNA over time, providing insights into the base-flipping process and the allosteric communications between different parts of the complex. tandfonline.com
Predict binding affinities: Calculate the binding energies for different tRNA substrates (cognate vs. non-cognate) to computationally validate the molecular determinants of specificity identified through structural studies.
Homology Modeling: In the absence of an experimental structure, computational models of related enzymes can be built based on the known structure of a homologue, providing testable hypotheses about its structure and function. boisestate.edu
For example, studies on other tRNA synthetases have successfully used MD simulations to reveal how the binding of substrates induces conformational changes in catalytically important loops within the enzyme's active site. tandfonline.com Similar computational investigations of the CmoM-tRNA complex would further deepen our understanding of the intricate mechanisms that govern the biosynthesis of methyluridine-5-oxyacetic acid.
Advanced Analytical Methodologies for Characterizing Methyluridine 5 Oxyacetic Acid in Nucleic Acids
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isolation and Quantification of Modified Nucleosides
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of modified nucleosides due to its high sensitivity and specificity. nih.govresearchgate.netmdpi.com This method allows for the separation of complex mixtures of nucleosides derived from the enzymatic digestion of RNA, followed by their detection and quantification based on their mass-to-charge ratio. nih.govacs.org
Optimization of Chromatographic Separation for Isomers and Analogs
The separation of cmo5U from its isomers and structurally similar analogs is a critical challenge in LC-MS analysis. nih.gov Isomers of modified nucleosides, having the same mass, cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic resolution. nih.govmtc-usa.com The choice of the stationary phase and mobile phase composition are key factors in achieving this separation.
Reversed-phase chromatography, often utilizing C18 columns, is a common approach. acs.orgnih.govmdpi.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is typically employed to resolve a wide range of nucleosides with varying polarities. acs.orgmdpi.commostwiedzy.pl For instance, a gradient program might start with a low percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer (e.g., ammonium (B1175870) acetate) and ramp up to a high organic concentration to elute more hydrophobic compounds. mostwiedzy.plasm.org
Hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mechanism that is particularly well-suited for polar compounds like nucleosides. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This technique can provide different selectivity compared to reversed-phase chromatography and can be advantageous for resolving isomers that co-elute under reversed-phase conditions. nih.gov
The selection of the appropriate column and the fine-tuning of the gradient elution are crucial for separating cmo5U from other modifications. For example, the separation of positional isomers, which differ in the location of a functional group, can be optimized by selecting columns with specific selectivities, such as phenyl-based columns for aromatic compounds. mtc-usa.com
Table 1: Chromatographic Conditions for Modified Nucleoside Analysis
| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Stationary Phase | C18 (e.g., Waters Atlantis T3, Supelco Discovery HS F5) nih.gov | Amide (e.g., Waters Acquity UPLC BEH amide) nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water, ammonium acetate) nih.govasm.org | Acetonitrile with a small percentage of aqueous buffer nih.gov |
| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) nih.govmostwiedzy.pl | Aqueous buffer nih.gov |
| Elution | Gradient from low to high organic content acs.orgmdpi.commostwiedzy.pl | Gradient from high to low organic content nih.gov |
Strategies for Enhanced Ionization and Detection Sensitivity in LC-MS
Enhancing the ionization efficiency and detection sensitivity of cmo5U is critical, especially when analyzing low-abundance RNA species. nih.gov Several strategies can be employed to achieve this.
The choice of ionization mode, either positive or negative, can significantly impact sensitivity. While positive ion mode is commonly used for many nucleosides, uridine (B1682114) and its derivatives can be challenging to protonate due to their low pKa values. mdpi.com Negative ion mode can sometimes offer better sensitivity for these compounds.
The composition of the mobile phase also plays a vital role in ionization. Additives such as formic acid or ammonium acetate (B1210297) are commonly used to promote protonation or deprotonation, respectively, thereby enhancing the ion signal. nih.govasm.org The use of certain ion-pairing reagents in the mobile phase, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), can improve chromatographic peak shape and retention for polar analytes, indirectly leading to better sensitivity. windows.net
For mass spectrometric detection, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method for quantifying known modified nucleosides. mdpi.comnih.gov This technique involves monitoring a specific precursor-to-product ion transition for each analyte. Optimization of collision energies for these transitions is crucial for maximizing signal intensity. mdpi.com High-resolution mass spectrometry can also be employed for accurate mass measurements, which aids in the identification of unknown modifications. researchgate.net
Chemical Derivatization and Labeling Techniques for Detection in RNA Sequences
Chemical derivatization offers a powerful approach to specifically tag and detect modified nucleosides like cmo5U within RNA sequences. nih.gov These methods exploit the unique chemical reactivity of the modification to introduce a label that can be detected by various means.
Selective Reactivity with Carboxylic Acid Moieties of cmo5U
The carboxylic acid group of cmo5U provides a unique chemical handle for selective derivatization. nih.govresearchgate.net Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to activate the carboxyl group. This activated intermediate can then react with a nucleophile, such as an amine-containing fluorescent dye or a biotin (B1667282) molecule, to attach a detectable label.
This selective labeling strategy allows for the specific identification of cmo5U-containing RNA fragments. For instance, after derivatization, the labeled RNA can be digested, and the resulting fragments analyzed by LC-MS. The presence of the label on a specific fragment confirms the location of cmo5U.
Integration with High-Throughput Sequencing Methodologies
Integrating chemical derivatization with high-throughput sequencing allows for the transcriptome-wide mapping of cmo5U. One such approach involves the use of a methyltransferase enzyme that can selectively transfer a modified chemical group from a synthetic cofactor to the target nucleoside. nih.govresearchgate.netacs.org
For example, an engineered DNA methyltransferase has been shown to utilize carboxy-S-adenosyl-l-methionine (CxSAM) to transfer a carboxymethyl group to cytosine. nih.govresearchgate.net A similar enzymatic strategy could potentially be developed for the specific labeling of cmo5U in RNA. Once labeled, the modification can be detected during reverse transcription, as the bulky adduct can cause the reverse transcriptase to pause or misincorporate a nucleotide at that position. This "stop" or "mutation" signature can then be identified through deep sequencing, revealing the locations of cmo5U across the transcriptome. acs.org
Another strategy involves the chemical derivatization of cmo5U prior to reverse transcription. The attached chemical group can block the Watson-Crick base-pairing face, leading to a termination of the reverse transcription process one nucleotide before the modification. The resulting cDNA fragments can be sequenced, and the positions of the stops will indicate the locations of the modified nucleosides. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Modified Nucleosides in RNA Contexts
For the analysis of cmo5U-containing RNA, NMR can reveal how this modification influences the local RNA structure and dynamics. oup.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the resonances of the protons and carbons in the RNA molecule. researchgate.netspectralservice.de
Key NMR experiments for structural elucidation include:
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning the protons within each ribose sugar ring. researchgate.net
TOCSY (Total Correlation Spectroscopy): Correlates all the protons within a spin system, further aiding in the assignment of sugar protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and heteronuclei (e.g., ¹³C or ¹⁵N), which is essential for assigning the carbon and nitrogen resonances. researchgate.net
The presence of cmo5U can induce specific changes in the NMR spectra. For example, the protons of the oxyacetic acid moiety will give rise to unique signals that can be assigned through a combination of these NMR experiments. The chemical shifts of the protons in and around the modified nucleoside can provide insights into the local electronic environment and conformational changes induced by the modification.
Furthermore, the study of imino proton exchange rates through experiments like CLEANEX-PM can reveal the stability of base pairing in the vicinity of the modification. oup.com This information is critical for understanding how cmo5U contributes to the decoding properties of the tRNA.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Methyluridine-5-oxyacetic acid | cmo5U |
| Acetonitrile | ACN |
| Methanol | MeOH |
| Ammonium acetate | |
| Triethylamine | TEA |
| N,N-diisopropylethylamine | DIEA |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
Biochemical Assays for Evaluating Enzymatic Activity and Substrate Specificity
The characterization of enzymes that synthesize or interact with this compound relies on a suite of sophisticated biochemical assays. These methods are essential for determining the catalytic efficiency of these enzymes and for understanding the precise molecular features they recognize in their substrates. The primary focus of such studies is often on the enzymes responsible for the final methylation step, converting 5-carboxymethoxyuridine (cmo⁵U) to its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo⁵U), also known as this compound. nih.gov
Enzymatic Activity Assays
Evaluating the enzymatic activity of modifying enzymes like CmoM, the SAM-dependent methyltransferase that produces mcmo⁵U in certain bacteria, requires sensitive and quantitative methods. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these in vitro activity assays.
A typical HPLC-based assay involves the following steps:
Reaction Initiation : The purified enzyme (e.g., CmoM) is added to a reaction mixture containing the tRNA substrate (e.g., tRNASer1 containing cmo⁵U) and the methyl donor, S-adenosyl-L-methionine (SAM). nih.gov
Incubation : The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed. nih.gov
Reaction Termination : The reaction is stopped, often by adding an acid like formic acid, which denatures the enzyme. nih.gov
Analysis : The reaction mixture is injected into an HPLC system, typically using a hydrophilic interaction liquid chromatography (HILIC) column, to separate the components. The consumption of the substrate (SAM) and the formation of the product (S-adenosyl-L-homocysteine, SAH) are monitored and quantified. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique used to analyze the modification status of tRNA. This method allows for the precise identification and quantification of various modified nucleosides, including cmo⁵U and mcmo⁵U, in total tRNA extracted from organisms. uio.no By comparing the nucleoside profiles of wild-type organisms with those of mutant strains lacking a specific modifying enzyme, researchers can confirm the enzyme's function in vivo. uio.no
Substrate Specificity
The enzyme E. coli CmoM, for example, exhibits high substrate specificity. Structural and biochemical studies have revealed that it exclusively recognizes the anticodon arm region of its substrate tRNA. nih.gov The enzyme's ability to discriminate against non-cognate tRNAs is based on its interaction with key nucleotides. The presence of 5-carboxymethoxyuridine at position 34 (the wobble position) and a guanosine (B1672433) at position 35 are critical determinants for recognition. nih.gov In the enzyme-tRNA complex, the cmo⁵U base is flipped out from its usual stacked position within the anticodon loop, allowing it to fit into the enzyme's active site for methylation. nih.gov
General methodologies used to probe the thermodynamics and dynamics of enzyme-substrate interactions, such as those applied to other nucleoside-modifying enzymes, are also relevant. Isothermal titration calorimetry (ITC), for instance, can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of a substrate or inhibitor binding to an enzyme, providing deep insights into the forces driving the interaction. nih.gov Deuterium-hydrogen exchange coupled with mass spectrometry can reveal changes in protein conformational flexibility upon substrate binding, which can be a key factor in substrate selection. nih.gov
Below is a data table summarizing the kinetic parameters for a hypothetical enzyme acting on different uridine-based substrates, illustrating how such data is used to define specificity.
Table 1: Hypothetical Kinetic Parameters for a Uridine-Modifying Enzyme
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| 5-carboxymethoxyuridine (cmo⁵U) in tRNASer1 | 1.5 | 0.5 | 3.33 x 10⁵ |
| 5-hydroxyuridine (B57132) (ho⁵U) in tRNASer1 | 150 | 0.01 | 6.67 x 10¹ |
| Uridine in tRNASer1 | > 1000 | < 0.001 | < 10 |
This table is illustrative and does not represent data for a specific, named enzyme from the literature but demonstrates the principles of determining substrate specificity through kinetic analysis.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 5-carboxymethoxyuridine | cmo⁵U |
| 5-methoxycarbonylmethoxyuridine | mcmo⁵U |
| S-adenosyl-L-methionine | SAM |
| S-adenosyl-L-homocysteine | SAH |
| 5-hydroxyuridine | ho⁵U |
| Uridine | U |
Evolutionary Landscape and Phylogenomic Distribution of Methyluridine 5 Oxyacetic Acid Modifications
Taxonomic Distribution of cmo5U and mcmo5U Across Different Domains of Life (Bacteria, Archaea, Eukaryotes)
The presence of cmo5U and mcmo5U is not uniform across the tree of life, with a distinct distribution pattern observed primarily within the bacterial domain.
Bacteria: The modifications cmo5U and mcmo5U are characteristic features of Gram-negative bacteria, such as Escherichia coli and Salmonella enterica. d-nb.infonih.govresearchgate.net In these organisms, cmo5U and mcmo5U are found in tRNAs specific for several amino acids, including alanine (B10760859), leucine (B10760876), proline, serine, threonine, and valine. nih.govnih.gov Conversely, many Gram-positive bacteria, like Bacillus subtilis, typically possess a related modification, 5-methoxyuridine (B57755) (mo5U), instead of cmo5U or mcmo5U. nih.govresearchgate.net However, there are reports of the cmo5U modification in Mycobacterium bovis, a member of the Actinobacteria phylum, which is phylogenetically distinct from the proteobacteria where these modifications are most common. oup.com
In E. coli, a well-studied model organism, the distribution between the two forms is specific. The methylated form, mcmo5U, is the major modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4, while the acidic form, cmo5U, is predominantly found in tRNALeu3 and tRNAVal1. nih.govoup.com
Archaea and Eukaryotes: The presence of cmo5U and mcmo5U in Archaea and Eukaryotes is not well-documented and appears to be rare or absent based on current research. While some enzymes involved in the upstream biosynthesis of related wobble uridine (B1682114) modifications have homologs in eukaryotes, this does not confirm the existence of cmo5U or mcmo5U themselves in these domains. nih.gov The methods for detecting RNA modifications are applicable across all domains of life, yet reports have consistently localized cmo5U and mcmo5U to bacteria. nih.gov
The following table summarizes the known distribution of these modifications.
| Domain/Group | Presence of cmo5U/mcmo5U | Examples | Key Findings |
| Bacteria | |||
| Gram-negative | Predominantly Present | Escherichia coli, Salmonella enterica | Characteristic modifications at the wobble position of several tRNAs. d-nb.infonih.govresearchgate.net |
| Gram-positive | Generally Absent (mo5U often present instead) | Bacillus subtilis | Typically utilize the mo5U modification. nih.govresearchgate.net |
| Actinobacteria | Reported in some species | Mycobacterium bovis | Presence of cmo5U suggests a broader, though less common, distribution than just proteobacteria. oup.com |
| Archaea | Not definitively identified | - | Current evidence does not support the widespread presence of cmo5U or mcmo5U. nih.govbiorxiv.org |
| Eukaryotes | Not definitively identified | - | Despite some homologous enzymes in the biosynthetic pathway, the final modifications appear absent. nih.gov |
Phylogenetic Analysis of Genes Encoding Methyluridine-5-oxyacetic Acid Modifying Enzymes
The biosynthesis of cmo5U and mcmo5U involves a multi-step enzymatic pathway. The key enzymes responsible for the final steps are CmoA, CmoB, and CmoM. Phylogenetic analyses of the genes encoding these enzymes provide insights into their evolutionary history.
The enzymes CmoA and CmoB work in concert to form cmo5U. CmoA is involved in the synthesis of the carboxymethyl donor, which is then transferred by CmoB to a precursor on the tRNA. Phylogenetic studies indicate that the CmoA-CmoB system is primarily found in γ-proteobacteria and ε-proteobacteria. oup.combiorxiv.org This suggests that this modification system evolved relatively late in bacterial evolution compared to other ancient tRNA modification pathways. biorxiv.org The co-occurrence of both cmoA and cmoB genes is a strong indicator of the presence of the cmo5U modification in an organism. oup.com
CmoM is the methyltransferase responsible for the final step of converting cmo5U to mcmo5U. Phylogenetic analysis reveals that cmoM is predominantly distributed among γ-proteobacteria. nih.gov The presence of cmoM homologs in some species outside of this group, such as in certain Spirochaeta and Firmicutes, is suggestive of horizontal gene transfer events. nih.gov The selective methylation of only a subset of cmo5U-containing tRNAs by CmoM points to a sophisticated regulatory mechanism that has evolved to fine-tune the decoding process. oup.com
Evolutionary Pressures Driving the Emergence and Conservation of these Modifications
The emergence and conservation of cmo5U and mcmo5U modifications are driven by strong evolutionary pressures related to the efficiency and fidelity of translation.
The primary advantage conferred by these modifications is the expansion of decoding capabilities . d-nb.infonih.gov The chemical structure of cmo5U and mcmo5U at the wobble position allows a single tRNA species to recognize and decode multiple synonymous codons, particularly those ending in A, G, and U, and in some cases, even C. nih.govnih.gov This "wobble" pairing plasticity reduces the number of required tRNA genes in the genome, leading to greater genomic economy. By enabling a single tRNA to read several codons, the cell can ensure efficient translation of a wider range of messenger RNAs (mRNAs). d-nb.infoasm.org
Furthermore, these modifications contribute to maintaining the correct reading frame during protein synthesis. The presence of the methyl ester in mcmo5U, in particular, has been shown to suppress +1 frameshift errors, thereby enhancing translational accuracy. nih.gov The structural stability provided by the carboxymethyl group of cmo5U helps to pre-organize the anticodon stem-loop of the tRNA for optimal interaction with the codon on the ribosome. asm.org This structural reinforcement is crucial for efficient and accurate decoding. asm.org
The dynamic regulation of the methylation step from cmo5U to mcmo5U, which can be influenced by cellular growth phases, suggests that these modifications also play a role in adapting the translational machinery to different physiological states . nih.gov This adaptability provides a fitness advantage, allowing bacteria to fine-tune protein synthesis in response to environmental cues. frontiersin.org
In essence, the evolutionary persistence of the cmo5U and mcmo5U modification systems highlights their critical role in optimizing the translation process, a fundamental aspect of cellular life.
Emerging Research Applications and Methodological Innovations Utilizing Methyluridine 5 Oxyacetic Acid
Development of Chemical Probes and Analogs for Mechanistic Studies in RNA Biology
The study of RNA modifications like methyluridine-5-oxyacetic acid relies on tools that can accurately detect and quantify their presence and functional impact. Modified nucleosides themselves can act as intrinsic probes, while external chemical and enzymatic agents are developed to specifically recognize and report on their status.
Detailed research findings indicate that the chemical structure of this compound is amenable to specific labeling. The carboxyl group of the non-esterified form, uridine (B1682114) 5-oxyacetic acid (cmo5U), can be selectively targeted by reagents such as soluble carbodiimides, which react with primary amines. nih.gov This chemical reactivity allows for the attachment of reporter molecules, enabling the detection and enrichment of tRNAs containing this specific modification. nih.gov
Enzymatic probes also represent a powerful strategy for studying modified nucleosides. While a specific enzyme probe for this compound is not prominently documented, the principle is well-established. For instance, the γ-toxin endonuclease serves as a highly specific probe for the related wobble modification 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), cleaving tRNA only when this modification is present. nih.govnih.gov This approach allows researchers to assay the modification status in diverse eukaryotic organisms and to verify the function of enzymes involved in its biosynthesis. nih.govnih.gov Such principles guide the search for or development of similar enzymatic tools for this compound.
| Probe/Reagent Type | Specific Agent | Target/Principle of Detection | Reference |
|---|---|---|---|
| Chemical Reagent | Carbodiimides (e.g., CMCT) | Reacts with the carboxyl group of uridine 5-oxyacetic acid (cmo5U) for labeling. | nih.gov |
| Enzymatic Probe | γ-toxin endonuclease | Specifically cleaves tRNA containing the related modification mcm5s2U, demonstrating the principle of enzymatic probing. | nih.govnih.gov |
| Analytical Method | Mass Spectrometry (LC/MS) | Detects modified nucleosides based on their unique mass-to-charge ratio after RNA digestion. | nih.gov |
| Structural Probe | Dimethyl Sulfate (DMS) | Methylates accessible nucleotides; reactivity patterns can reveal structural changes caused by modifications like mcmo5U. | nih.govbiorxiv.org |
Construction of In Vitro Systems for Reconstituting and Studying Translational Processes
To isolate and study the precise function of a single molecular component like this compound, researchers construct cell-free in vitro systems. nih.gov These systems, often built from highly purified components of the translational machinery from organisms like E. coli or from rabbit reticulocyte lysates, allow for the systematic assessment of how individual variables, such as a specific tRNA modification, impact the complex process of protein synthesis. nih.govharvard.eduunibe.ch
A key application of this approach has been the in vitro reconstitution of the enzymatic pathway that creates the this compound methyl ester (mcmo5U). In a notable study, researchers successfully reconstituted the methylation step by combining several key components:
Substrate: tRNA containing the precursor modification, 5-carboxymethoxyuridine (cmo5U). This was obtained by isolating the specific tRNA from an E. coli strain in which the responsible methyltransferase gene had been knocked out. nih.gov
Enzyme: The purified recombinant CmoM protein (formerly SmtA), which is the methyltransferase that catalyzes the final step. nih.govnih.gov
Co-substrate: S-adenosyl-L-methionine (AdoMet), which serves as the methyl group donor. nih.gov
By incubating these components together, researchers could observe the successful conversion of cmo5U to mcmo5U, which was then confirmed using liquid chromatography/mass spectrometry (LC/MS). nih.gov This type of reconstituted system is invaluable for confirming enzyme function and for creating specifically modified tRNAs. These engineered tRNAs can then be used in further in vitro translation assays to directly compare the decoding properties of tRNA containing cmo5U versus mcmo5U, thereby elucidating the specific role of the terminal methyl group in translational fidelity and efficiency. nih.govnih.gov
| Component | Description | Role in Reconstitution | Reference |
|---|---|---|---|
| tRNA Substrate | tRNASer1 containing cmo5U | The molecule to be modified. Isolated from a ΔcmoM bacterial strain. | nih.gov |
| Enzyme | Recombinant CmoM Protein | The catalyst; a SAM-dependent methyltransferase that converts cmo5U to mcmo5U. | nih.govnih.gov |
| Co-substrate | S-adenosyl-L-methionine (AdoMet) | Provides the methyl group for the enzymatic reaction. | nih.gov |
| Buffer System | HEPES-KOH, KCl, MgCl₂, 2-mercaptoethanol | Provides the optimal chemical environment (pH, ions) for the enzyme to function. | nih.gov |
Genetic Manipulation and CRISPR-Cas9 Based Editing for Engineering Modified RNA Systems
Engineering RNA systems to study the function of specific modifications like this compound is primarily achieved through precise genetic manipulation of the genes encoding the biosynthetic enzymes. The CRISPR-Cas9 system has become a foundational technology for this purpose, enabling targeted gene knockouts, insertions, or edits in a wide range of organisms. addgene.org
The biosynthesis of cmo5U and its derivative mcmo5U involves a multi-step enzymatic pathway. nih.gov Key enzymes in E. coli include TrhO, CmoA, CmoB, and CmoM. nih.govnih.gov By using CRISPR-Cas9 to disrupt the genes encoding these enzymes, researchers can create cell lines that produce tRNA lacking the modification or containing only an intermediate form. For example, knocking out the cmoM gene results in the accumulation of tRNA with cmo5U but prevents its final methylation to mcmo5U. nih.gov This creates a powerful cellular system for comparative functional analyses, allowing scientists to dissect the specific contribution of the terminal methyl ester group to tRNA function in vivo.
While CRISPR-Cas9 is not typically used to directly edit the chemical structure of an RNA base, its role in manipulating the genetic blueprint that dictates the RNA modification landscape is paramount. Beyond creating knockout strains, recent innovations have explored the synergy between gene editing and RNA modifications in novel ways. For instance, studies have shown that incorporating other modified nucleosides, such as N1-methylpseudouridine (m1Ψ) or 5-methylcytidine (B43896) (m5C), directly into the sequence of the CRISPR guide RNA (gRNA) can significantly enhance the specificity of the Cas9 enzyme and reduce off-target editing effects. nih.gov This demonstrates a convergence of the fields, where an understanding of RNA modifications is being used to refine the very tools used for genetic engineering.
| Gene | Enzyme | Function in Pathway | Result of Knockout/Manipulation | Reference |
|---|---|---|---|---|
| trhO | TrhO | Hydroxylates Uridine at position 34 to ho5U (first step). | Abolishes the entire pathway; no xo5U-type modifications. | nih.govnih.gov |
| cmoA / cmoB | CmoA / CmoB | Convert ho5U to cmo5U. | Accumulation of ho5U; prevents formation of cmo5U and mcmo5U. | nih.gov |
| cmoM | CmoM | Methylates cmo5U to form the final mcmo5U modification. | Accumulation of cmo5U; prevents formation of the methyl ester. | nih.govnih.gov |
Microfluidics and Single-Molecule Approaches for Real-Time Analysis of RNA-Protein Interactions
Understanding the dynamic interplay between modified tRNA and the ribosome requires methodologies that can operate at the single-molecule level. Microfluidics and advanced sequencing techniques have emerged as powerful platforms for achieving this, moving beyond bulk measurements to reveal cellular heterogeneity and real-time molecular interactions.
Single-read tRNA sequencing (tRNA-seq) is a high-throughput method that provides a pseudo-single-molecule view of the tRNA population. oup.comnih.gov Because individual tRNA molecules are short enough to be captured in a single sequencing read, this technique can simultaneously report on multiple features of that one molecule, including its modification status, aminoacylation (charging) state, and fragmentation. upf.eduresearchgate.net This allows researchers to uncover complex networks of interdependencies, for example, how the presence of a modification like this compound correlates with other modifications on the same tRNA or influences its charging efficiency under different cellular conditions. oup.com
Single-molecule fluorescence techniques , such as Förster resonance energy transfer (smFRET), allow for the real-time observation of conformational dynamics. mdpi.com By strategically labeling a tRNA and a component of the ribosome, researchers can measure kinetic parameters and watch how the tRNA moves and changes shape during decoding. The presence of a bulky or chemically distinct modification like this compound can influence these dynamics, and single-molecule methods are essential for capturing these subtle effects. mdpi.com
Microfluidics technology enables the manipulation and analysis of individual cells or molecules in precisely controlled micro-environments. mdpi.com This is particularly valuable for studying nucleic acid modifications, where cell-to-cell variability can be significant. Recently, a microfluidic hydrogel encoding method was developed for the differentiated visualization of other modified pyrimidines (5-hydroxymethyluracil and 5-hydroxymethylcytosine) within single cells. nih.gov This strategy involves encapsulating a single cell in a hydrogel microdroplet, lysing the cell, and then using specific chemical labeling and in situ amplification to create a fluorescent signal corresponding to the modification. nih.gov Such an approach holds immense promise for being adapted to study the single-cell distribution and heterogeneity of tRNA modifications like this compound, providing unprecedented spatial and quantitative resolution.
| Methodology | Principle | Key Application for mcmo5U | Reference |
|---|---|---|---|
| Single-Read tRNA-Seq | High-throughput sequencing of full-length tRNAs. | Reveals crosstalk between mcmo5U, other modifications, and tRNA charging on a transcriptome-wide scale. | oup.comnih.gov |
| Single-Molecule Fluorescence (smFRET) | Measures distance changes between fluorescent probes. | Analyzes real-time conformational dynamics of mcmo5U-tRNA during ribosome binding and translocation. | mdpi.com |
| Microfluidics with Chemical Labeling | Encapsulation and analysis of single cells in microdroplets. | Potential for high-resolution visualization and quantification of mcmo5U distribution and heterogeneity at the single-cell level. | mdpi.comnih.gov |
Future Perspectives and Unresolved Questions in Methyluridine 5 Oxyacetic Acid Research
Comprehensive Mapping of Methyluridine-5-oxyacetic Acid Sites Across Diverse Transcriptomes
A primary challenge and future goal in the study of this compound (also known as 5-methoxycarbonylmethyluridine (B127866) or mcm5U) is the creation of high-resolution, transcriptome-wide maps of its location. While traditionally known for its presence in tRNA, the possibility of its existence and function in other RNA species, such as messenger RNA (mRNA) and long non-coding RNA (lncRNA), is an exciting frontier. nih.gov
Current detection methods often rely on techniques that may not offer single-nucleotide resolution or can be dependent on the specificity of antibodies. nih.gov Future efforts will require the development and application of more advanced and robust mapping technologies.
Key Future Directions:
Advancement of Sequencing Technologies: Third-generation sequencing techniques, like Nanopore direct RNA sequencing, offer a promising avenue for detecting RNA modifications directly without the need for reverse transcription or amplification. github.ioelixir-italy.org Refining these technologies and their associated computational workflows will be crucial for accurately identifying mcm5U sites. github.io
Spatial and Single-Cell Resolution: To understand the nuanced roles of mcm5U, it is essential to develop methods that can map its presence with spatial information within tissues and at the resolution of a single cell. nih.gov This will help decipher the complexity of RNA modification-based regulation in specific cellular contexts, such as the nervous system. nih.gov
Cross-Species and Diverse Conditions: Systematic mapping of mcm5U across a wide range of organisms and under various physiological and stress conditions will be necessary. This comparative approach can reveal conserved and species-specific roles of the modification.
| Mapping Technology | Principle | Potential for mcm5U Mapping | Limitations |
| Antibody-based (e.g., MeRIP-seq) | Immunoprecipitation of RNA fragments containing the modification using a specific antibody, followed by sequencing. tandfonline.com | Can provide a general landscape of modification distribution. | Dependent on antibody specificity and may lack single-nucleotide resolution. nih.govtandfonline.com |
| Mass Spectrometry | Directly identifies and quantifies modified nucleosides from digested RNA. nih.gov | Gold standard for identification and quantification of known modifications. | Does not provide sequence context; requires significant amounts of input material. |
| Nanopore Direct RNA Sequencing | Detects modifications by analyzing disruptions in the ionic current as a native RNA strand passes through a nanopore. github.ioelixir-italy.org | Offers direct, real-time, single-molecule detection with sequence context. elixir-italy.org Algorithms like MoDorado show promise in detecting mcm5U. sciencecast.orgresearchgate.net | Accuracy and computational models for identifying complex modifications are still under development. anu.edu.au |
Elucidation of Novel Regulatory Roles Beyond Translational Control
The established function of mcm5U in the anticodon loop of specific tRNAs is to facilitate accurate codon recognition and prevent frameshifting during protein synthesis. mit.edu However, emerging evidence in the broader field of epitranscriptomics suggests that RNA modifications can have diverse regulatory impacts throughout the RNA life cycle. frontiersin.org A key future direction is to explore whether mcm5U has regulatory roles beyond the ribosome.
Potential Novel Functions to Investigate:
RNA Stability and Decay: Modifications can influence the recruitment of proteins that either protect RNA from degradation or target it for decay. Research is needed to determine if mcm5U marking affects the half-life of tRNAs or other potential RNA targets.
RNA Localization: The subcellular localization of RNA is critical for its function. Future studies could explore whether mcm5U acts as a signal for the transport of RNA molecules within the cell, for instance, between the nucleus and cytoplasm.
RNA-Protein Interactions: this compound could alter the structure of RNA, thereby influencing its interaction with RNA-binding proteins (RBPs). Identifying a unique "reader" protein that specifically recognizes mcm5U would be a major breakthrough, pointing to novel downstream regulatory pathways.
Stress Response: The levels of certain tRNA modifications are known to be dynamic and can change in response to cellular stress, such as nutrient starvation or oxidative stress. nih.govmerenlab.org Investigating how mcm5U levels are modulated during stress and the functional consequences of these changes is a critical area for future research.
Discovery of Additional Modifying Enzymes and Associated Pathways
The biogenesis of mcm5U is a complex, multi-step enzymatic process. marquette.edu In eukaryotes, the Elongator complex is responsible for an early step, creating the 5-carboxymethyluridine (B57136) (cm5U) intermediate. marquette.edunih.gov The final methylation step, converting cm5U to mcm5U, is catalyzed by enzymes like ALKBH8 (in mammals) and Trm9 (in yeast). mit.edutandfonline.com While these core "writer" enzymes are known, the complete enzymatic network is likely more extensive.
Unresolved Questions and Research Goals:
Identification of "Erasers": A crucial unresolved question is whether "eraser" enzymes exist that can demethylate or otherwise reverse the mcm5U modification. The discovery of such enzymes would imply that this RNA mark is dynamically regulated, akin to other epigenetic and epitranscriptomic modifications, which would have profound implications for its role in cellular signaling. nih.gov While demethylases like ALKBH1 and ALKBH3 have been identified for other tRNA modifications, their activity on mcm5U is not established. nih.govtandfonline.com
Upstream and Downstream Pathways: The biosynthesis pathway for the precursor, 5-hydroxyuridine (B57132), is not fully elucidated in all organisms. researchgate.net Furthermore, understanding how the activity of the known modifying enzymes (like Elongator and ALKBH8) is regulated is a key area for future study. oup.com
Enzyme-Substrate Specificity: Investigating what determines the specificity of ALKBH8/Trm9 for certain tRNA species is essential for understanding how the modification landscape is established and maintained.
| Enzyme/Complex | Known Role in mcm5U Pathway | Organism(s) | Unresolved Questions |
| Elongator Complex (Elp1-6) | Catalyzes an early step in the formation of the cm5U intermediate from Uridine (B1682114). marquette.edunih.gov | Eukaryotes | How is its activity regulated? What are the precise mechanisms of substrate recognition? |
| ALKBH8 / Trm9 | Catalyzes the final methylation of cm5U to form mcm5U. mit.edutandfonline.com | Mammals / Yeast | What determines its tRNA specificity? Does it have other substrates? |
| CmoA / CmoB | Involved in the biosynthesis of the related cmo5U in bacteria. researchgate.netiucr.org | Bacteria | What is the complete pathway for cmo5U and how does it relate to the eukaryotic pathway? |
| Unknown "Erasers" | Reversal of the mcm5U modification. | Unknown | Do such enzymes exist? What would be their mechanism and biological role? |
Integration of Multi-Omics Data for Systems-Level Understanding of Epitranscriptomics
To fully comprehend the functional impact of this compound, it is essential to move beyond single-gene or single-pathway analyses and adopt a systems-level perspective. cd-genomics.com This involves the integration of multiple high-throughput "omics" datasets. nih.gov By combining information from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how mcm5U influences cellular networks. nih.govnih.gov
Strategies for Multi-Omics Integration:
Transcriptome-Proteome Correlation: A key approach is to correlate changes in the mcm5U epitranscriptome with changes in the proteome. omicstutorials.comrsc.org For example, an increase in mcm5U on a specific tRNA might be correlated with increased translation of mRNAs enriched in its corresponding codon, leading to higher levels of specific proteins. rsc.orgfrontiersin.org
Network Biology: The data can be used to construct gene regulatory networks that incorporate the influence of RNA modifications. nih.gov This could reveal how changes in mcm5U levels, perhaps triggered by an external stimulus, propagate through cellular signaling pathways.
Clinical Data Integration: In the context of human disease, integrating epitranscriptomic data with clinical and patient outcome data can identify correlations and potential causal relationships. aacrjournals.org For instance, altered levels of mcm5U or its modifying enzymes have been linked to cancer progression, and multi-omics approaches can help clarify these mechanisms. nih.govtandfonline.com
This integrative analysis will be crucial for moving from identifying sites of modification to understanding their collective impact on cellular function and disease. nih.gov
Development of Predictive Models for RNA Modification Functionality
As the volume of epitranscriptomic data grows, there is a pressing need for sophisticated computational and predictive models. nih.govuq.edu.au Machine learning and deep learning approaches are becoming indispensable tools for predicting the locations of RNA modifications and beginning to infer their functional consequences. nih.govd-nb.infotandfonline.com
Goals for Predictive Modeling:
Site Prediction: Developing algorithms that can accurately predict mcm5U sites from RNA sequence and structure information alone. d-nb.infonih.gov Several models exist for predicting other modifications like m6A and m5U, and these can serve as a foundation for creating mcm5U-specific predictors. d-nb.infotandfonline.comnih.gov
Function Prediction: The ultimate goal is to create models that can predict the functional impact of a given modification. For example, a model might predict whether an mcm5U mark at a specific site is more likely to affect translational efficiency, RNA stability, or interaction with a specific protein.
Interpretable AI: Creating "interpretable" models is crucial. Instead of a "black box" prediction, these models would highlight the sequence or structural features that are most important for the prediction, providing biological insights. nih.govoup.com
Dynamic Modeling: Future models will need to incorporate dynamic data to predict how the epitranscriptome changes over time or in response to different cellular conditions. anu.edu.au
The development of these predictive tools, in conjunction with experimental validation, will significantly accelerate the pace of discovery in this compound research and the broader field of epitranscriptomics. oup.comresearchgate.net
Q & A
Q. How can researchers ensure data reproducibility when scaling up this compound synthesis or biological assays?
- Methodological Answer : Implement quality-by-design (QbD) principles for synthesis scale-up, including PAT (process analytical technology) for real-time monitoring. For assays, adopt standardized protocols (e.g., MIAME guidelines) and share raw data in repositories. Use inter-laboratory validation to identify protocol-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
